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molecular formula C17H15NO3 B8547281 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester CAS No. 353497-37-7

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

Cat. No. B8547281
M. Wt: 281.30 g/mol
InChI Key: KUNLJAIXGWRPFX-UHFFFAOYSA-N
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Patent
US07112673B2

Procedure details

A mixture of [2-(methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid (16 g, 55.5 mmol) and polyphosphoric acid (29 g, 167 mmol in terms of P2O5) is heated to 100° C. for 4 hours. To the reaction mixture, methanol (50 ml) is added dropwise at 65° C. with stirring. The resulting suspension is cooled to room temperature, filtered and washed with methanol (40 ml). The white crystals are dried to yield 12.2 g of pure title compound (80%).
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](O)=[O:14])=[O:4].[CH3:22]O>>[CH3:1][O:2][C:3]([N:5]1[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:13]([O:14][CH3:22])=[CH:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]1=2)=[O:4]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
COC(=O)N(C1=C(C=CC=C1)CC(=O)O)C1=CC=CC=C1
Name
polyphosphoric acid
Quantity
29 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol (40 ml)
CUSTOM
Type
CUSTOM
Details
The white crystals are dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1C2=C(C=C(C3=C1C=CC=C3)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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